5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole
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Overview
Description
5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine moiety reacts with a suitable leaving group on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the piperidine and benzothiazole moieties contribute to its overall reactivity and binding affinity. The compound may inhibit enzymes, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(piperidin-4-yl)pyridine
- 5-Fluoro-2-(piperidin-4-yl)benzimidazole
- 5-Fluoro-2-(piperidin-4-yl)quinoline
Uniqueness
5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds
Biological Activity
5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound features a benzothiazole scaffold with a fluorine atom and a piperidine moiety. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core followed by the introduction of the piperidine group. Various synthetic pathways have been explored to optimize yield and purity.
1. Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, showcasing selective cytotoxicity towards malignant cells while sparing normal cells.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
A-549 (Lung Cancer) | 10 | High |
HepaRG (Normal Hepatocytes) | >100 | Low |
In studies, the compound demonstrated an IC50 value of approximately 10 µM against A-549 lung carcinoma cells, indicating significant cytotoxicity. In contrast, it exhibited minimal toxicity to HepaRG cells even at concentrations exceeding 100 µM, highlighting its selectivity for cancerous tissues .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- PI3K/Akt Pathway Inhibition : The compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers. In vitro assays revealed that it significantly reduced phosphorylation levels of Akt in treated cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased apoptotic cell death in sensitive cancer cell lines .
3. Antiviral Activity
In addition to its anticancer properties, derivatives of benzothiazole structures similar to this compound have shown antiviral activity against various viruses, including Hepatitis C virus (HCV). These compounds inhibit viral replication by targeting specific viral enzymes .
Case Study 1: Lung Cancer Treatment
A study evaluated the efficacy of this compound in a preclinical model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .
Case Study 2: Combination Therapy
Another investigation assessed the potential of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, suggesting that it may overcome some forms of drug resistance commonly seen in oncology .
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCXLRTNNMXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(S2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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